Diethyl (methanesulfinylmethyl)phosphonate

Vue d'ensemble

Description

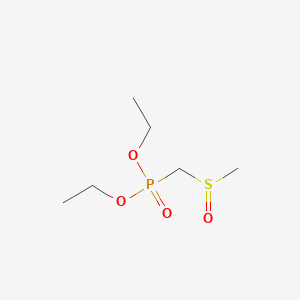

Diethyl (methanesulfinylmethyl)phosphonate is an organophosphorus compound with the chemical formula C6H15O4PS. It is known for its unique structure, which includes a phosphonate group and a methanesulfinylmethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl (methanesulfinylmethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methanesulfinylmethyl chloride under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (methanesulfinylmethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Diethyl (methanesulfinylmethyl)phosphonate is primarily recognized for its role as a prodrug in medicinal chemistry. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. This compound has shown promise in enhancing the bioavailability of certain therapeutic agents.

- Bioactive Properties : The phosphonate group can mimic phosphate groups, allowing for interactions with enzymes that are critical in biological processes. This characteristic makes it suitable for developing drugs targeting viral infections, particularly those affecting DNA viruses .

- Antiviral Agents : Research has indicated that phosphonates can be effective against various viruses. For instance, modifications of this compound have demonstrated significant antiviral activity, with some derivatives showing potency up to 600 times greater than their parent compounds against specific viral strains .

Agricultural Applications

The compound's unique structure allows it to function as a pesticide and herbicide, providing an alternative to traditional agricultural chemicals.

- Pesticidal Activity : this compound has been studied for its effectiveness in controlling pests. Its phosphonate structure contributes to its ability to interfere with the metabolic processes of target organisms, leading to their mortality .

- Fungicidal Properties : Some derivatives of this compound have been evaluated for their fungicidal properties, showing potential in protecting crops from fungal diseases without the adverse effects associated with conventional fungicides .

Material Science Applications

In material sciences, this compound is explored for its utility in synthesizing novel materials.

- Flame Retardants : The compound can be incorporated into polymers to enhance flame retardancy. Its phosphorus content contributes to forming char layers that protect underlying materials during combustion .

- Surface Functionalization : Due to its reactive nature, this compound can be used for surface modification of materials, improving their hydrophobicity or adhesion properties for various applications in coatings and adhesives .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mécanisme D'action

The mechanism of action of diethyl (methanesulfinylmethyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl (methylsulfonylmethyl)phosphonate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Dimethyl methylphosphonate: Lacks the methanesulfinylmethyl group and has different reactivity and applications.

Uniqueness

Diethyl (methanesulfinylmethyl)phosphonate is unique due to its combination of a phosphonate group and a methanesulfinylmethyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Activité Biologique

Diethyl (methanesulfinylmethyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, drawing on various studies and research findings.

Overview of Phosphonates

Phosphonates are organophosphorus compounds characterized by the presence of a phosphorus-carbon bond. They are known for their ability to mimic phosphate esters, which allows them to interact with biological systems in unique ways. This structural similarity enables phosphonates to serve as enzyme inhibitors, antimicrobial agents, and potential therapeutic agents against various diseases.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that phosphonate derivatives can inhibit bacterial growth by disrupting essential cellular processes. For example, studies on diethyl benzylphosphonates, which share structural similarities with this compound, demonstrated strong antibacterial effects against strains like E. coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) of these compounds suggest their potential as alternatives to conventional antibiotics.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, it has been shown to act as an inhibitor of pyruvate dehydrogenase, a crucial enzyme in metabolic pathways. The methylation of phosphonate groups enhances the compound's binding affinity to the enzyme, making it a potent inhibitor . This property is particularly relevant in designing drugs targeting metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Mimicking Phosphate Groups : The structural resemblance to phosphate esters allows these compounds to interfere with phosphorylation processes critical for cellular function.

- Oxidative Stress Induction : Some studies have suggested that phosphonates can induce oxidative stress in bacterial cells, leading to DNA damage and cell death . This mechanism is particularly important in understanding their antimicrobial action.

- Enzyme Binding : The ability of this compound to bind tightly to enzyme active sites can inhibit enzyme activity effectively, providing a basis for its use in drug development .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various phosphonates, including this compound. Results indicated that these compounds significantly inhibited bacterial growth at low concentrations, demonstrating their potential as new antibiotic agents .

- Enzyme Inhibition Research : Another study focused on the inhibition of pyruvate dehydrogenase by phosphonates. It was found that this compound exhibited a high affinity for the enzyme, suggesting its usefulness in metabolic research and potential therapeutic applications .

Data Tables

Propriétés

IUPAC Name |

1-[ethoxy(methylsulfinylmethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)6-12(3)8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXOMZRWXATGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452608 | |

| Record name | Diethyl [(methanesulfinyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50746-61-7 | |

| Record name | Diethyl [(methanesulfinyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.